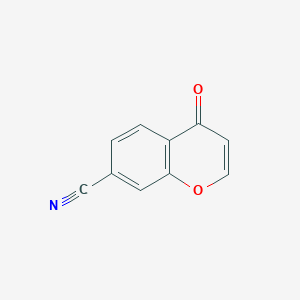4-oxo-4H-chromene-7-carbonitrile
CAS No.: 102297-64-3
Cat. No.: VC6115936
Molecular Formula: C10H5NO2
Molecular Weight: 171.155
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102297-64-3 |
|---|---|
| Molecular Formula | C10H5NO2 |
| Molecular Weight | 171.155 |
| IUPAC Name | 4-oxochromene-7-carbonitrile |
| Standard InChI | InChI=1S/C10H5NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H |
| Standard InChI Key | JSMFLJPIYHCDPN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)OC=CC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular and Crystallographic Features
4-Oxo-4H-chromene-7-carbonitrile belongs to the chromene family, characterized by a fused benzene and pyran ring system. Its IUPAC name, 7-cyano-4H-chromen-4-one, reflects the nitrile group at position 7 and the ketone at position 4. X-ray crystallographic data for analogous chromene derivatives reveal planar ring systems with bond lengths and angles consistent with conjugated π-electron systems . For example, in 2-amino-4-(4-methoxyphenyl)-6,6,8,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile, the chromene ring adopts a boat conformation, with the nitrile group oriented perpendicular to the plane of the aromatic system . Such structural insights are critical for understanding the compound’s reactivity and intermolecular interactions.
Table 1: Fundamental Properties of 4-Oxo-4H-Chromene-7-Carbonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 102297-64-3 | |
| Molecular Formula | C₁₀H₅NO₂ | |
| Molecular Weight | 171.15 g/mol | |
| Purity | ≥97% | |
| Key Functional Groups | 4-Oxo, 7-cyano |
Electronic Structure and Reactivity
Density functional theory (DFT) calculations on related chromene derivatives, such as 2-amino-4H-chromene-3-carbonitriles, reveal frontier molecular orbital energies (HOMO: −6.2 eV; LUMO: −2.8 eV) indicative of electron-deficient aromatic systems . The nitrile group’s electron-withdrawing nature further polarizes the chromene ring, enhancing susceptibility to nucleophilic attack at the carbonyl carbon . This electronic profile underpins the compound’s utility in multi-component reactions and metal-catalyzed transformations.
Synthesis Methodologies
Conventional Cyclization Approaches
Traditional synthesis routes involve cyclocondensation of substituted phenols with malononitrile or cyanoacetates. For instance, 7-fluoro-4-oxo-4H-chromene-3-carbonitrile is synthesized via base-mediated cyclization of 2-hydroxyacetophenone derivatives with malononitrile, followed by fluorination. While effective, these methods often require harsh conditions (e.g., concentrated sulfuric acid) and yield moderate outputs (60–75%) .
Green Chemistry Innovations
Recent advances emphasize sustainable protocols. A standout approach employs NS-doped graphene oxide quantum dots (GOQDs) as catalysts in ethanol, enabling one-pot three-component reactions between aromatic aldehydes, malononitrile, and resorcinol . This method achieves yields up to 98% within 2 hours at 80°C, outperforming traditional routes in efficiency and environmental footprint . The GOQDs’ high surface area and nitrogen-sulfur dopants facilitate proton transfer and stabilize reactive intermediates, as evidenced by mechanistic studies .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Yield | Time | Temperature | Source |
|---|---|---|---|---|---|
| Cyclocondensation | K₂CO₃ | 65% | 6 h | 100°C | |
| Ionic Liquid Catalysis | [BMIM]BF₄ | 82% | 3 h | 90°C | |
| GOQD-Catalyzed | NS-GOQDs | 98% | 2 h | 80°C |
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra of 4-oxo-4H-chromene derivatives exhibit characteristic signals:
-
Aromatic protons: δ 6.8–7.9 ppm (multiplet, integrating 3H for the benzene ring) .
-
Nitrile group: Indirectly inferred via coupling with adjacent protons (e.g., δ 4.1 ppm for H-3 in 2-amino-4H-chromene-3-carbonitriles) .
Infrared Spectroscopy (IR):
Key absorptions include:
Mass Spectrometry:
Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 171.15, with fragmentation patterns involving loss of CO (28 amu) and HCN (27 amu) .
X-ray Diffraction Studies
Single-crystal X-ray analysis of the analog 2-amino-4-(4-methoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile confirms the chromene ring’s boat conformation and intramolecular hydrogen bonding between the amino and carbonyl groups . These interactions enhance thermal stability, as reflected in melting points exceeding 250°C .
Reactivity and Functionalization
Electrophilic and Nucleophilic Pathways
The 4-oxo group undergoes nucleophilic addition with amines and Grignard reagents, while the nitrile participates in cycloadditions and hydrolysis. For example, reaction with hydrazine yields pyrazole-fused chromenes, which exhibit enhanced fluorescence properties . Conversely, acid-catalyzed hydrolysis of the nitrile to a carboxylic acid expands utility in peptide mimetics.
Pharmaceutical and Industrial Applications
Drug Intermediate Synthesis
The compound serves as a precursor to tyrosine kinase inhibitors and antimicrobial agents. For instance, fluorinated analogs (e.g., 7-fluoro-4-oxo-4H-chromene-3-carbonitrile) inhibit tyrosinase with IC₅₀ values <10 μM, suggesting potential in treating hyperpigmentation disorders.
Material Science
Chromene-carbonitriles are incorporated into OLEDs as electron-transport layers due to their high electron affinity (EA ≈ 3.1 eV) . DFT-calculated charge transfer integrals (0.12–0.18 eV) indicate suitability for organic semiconductors .
Challenges and Future Directions
Current limitations include scalability of green synthesis methods and incomplete toxicological profiles. Future research should prioritize:
-
Catalyst Optimization: Engineering GOQDs with transition metal dopants to enhance enantioselectivity in asymmetric syntheses .
-
Biological Screening: Systematic evaluation of anticancer and antiviral activities using in vitro models.
-
Photostability Studies: Quantifying CO release kinetics under physiological conditions for photoCORMs development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume